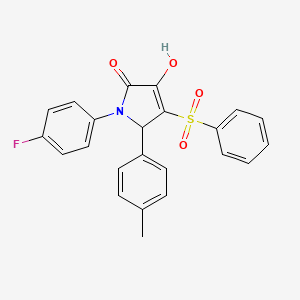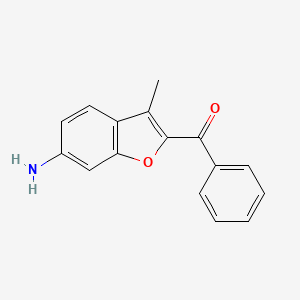
N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds typically involves multi-component reactions, such as the Biginelli reaction. This reaction is catalyzed by substances like sodium hydrogen sulfate, facilitating the formation of tetrahydropyrimidine derivatives from the reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea or N-phenylthiourea in ethanol, yielding products in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
The molecular structure and conformational analysis of tetrahydropyrimidine derivatives have been thoroughly studied using X-ray crystallography and quantum chemical calculations. These analyses reveal that the heterocyclic ring adopts specific conformations, and the presence of various substituents influences the overall molecular geometry and potential biological activity (Memarian et al., 2013).
Chemical Reactions and Properties
Tetrahydropyrimidines undergo various chemical reactions that modify their structure and enhance their biological activities. These reactions include cyclocondensation, alkylation, and acylation, leading to the formation of new derivatives with potential antimicrobial and anti-inflammatory properties (Akbari et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, including stability, melting points, and solubility, are crucial for their potential application in drug formulation. Spectroscopic, thermal, and dielectric studies provide insights into the stability and behavior of these compounds under various conditions (Vyas et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, interaction with biological targets, and the ability to form hydrogen bonds and other non-covalent interactions, are essential for understanding the mode of action of tetrahydropyrimidine derivatives. Studies on these compounds have shown significant inhibition of bacterial and fungal growth, indicating their antimicrobial potential (Akbari et al., 2008).
科学的研究の応用
Synthesis and Catalysts
- The compound is used in the synthesis of various pyrimidine derivatives, like N,4-diaryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, through a process catalyzed by sodium hydrogen sulfate, offering moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).
Structural and Conformational Analysis
- X-ray crystal structure analysis and quantum chemical calculations have been utilized for the structural and electronic characterizations of similar tetrahydropyrimidine derivatives, revealing the heterocyclic ring's conformation and stereocenter formation (Memarian et al., 2013).
Antimicrobial Activities
- Certain pyrimidine-5-carboxamide derivatives, synthesized via reactions involving similar compounds, have shown significant inhibition on bacterial and fungal growth, suggesting potential antimicrobial applications (Akbari et al., 2008).
Spectroscopic and Thermal Studies
- Pyrimidines and their derivatives, including compounds similar to the one , have been characterized by spectroscopic, thermal, and dielectric studies, enhancing understanding of their properties and potential applications (Vyas et al., 2013).
Potential as Biological Agents
- The compound is a precursor for various biological agents, with some derivatives synthesized from it demonstrating anti-proliferative and anti-microbial properties (Malani et al., 2016).
Antihypertensive Activities
- Some dihydropyrimidine derivatives, synthesized from compounds like the one , have been tested for antihypertensive activity, revealing new insights into structure-activity relationships (Rana, Kaur, & Kumar, 2004).
特性
IUPAC Name |
N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUBOPPGIUTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)
![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)
![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)
![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)
![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)

![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2498755.png)